In Vitro Biological Activity of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate: A Technical Guide and Scientific Overview
In Vitro Biological Activity of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate: A Technical Guide and Scientific Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential in vitro biological activities of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes the vast body of research on the 4-thiazolidinone core, to which this compound belongs. The 4-thiazolidinone scaffold is a "privileged" structure in medicinal chemistry, renowned for its diverse and potent biological effects. This guide will delve into the established anticancer and antimicrobial properties of structurally related analogs, providing detailed experimental protocols and insights into the potential mechanisms of action. By examining the structure-activity relationships of this chemical class, we can project the likely biological profile of the title compound, offering a valuable resource for researchers initiating studies in this area.
Introduction: The 4-Thiazolidinone Scaffold
The 4-thiazolidinone ring is a five-membered heterocyclic motif containing a sulfur atom, a nitrogen atom, and a carbonyl group. This scaffold has garnered significant attention in pharmaceutical research due to its versatile synthesis and a wide spectrum of pharmacological activities.[1] Derivatives of 4-thiazolidinone have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties, among others.[2][3] The biological activity of these compounds is often attributed to the various substituents that can be introduced at the N-3 and C-2 positions of the thiazolidinone ring. In the case of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate, the key substituents are a benzyl group at the N-3 position and a methyl benzoate group at the C-2 position.
The general structure of the subject compound is as follows:
Caption: General structure of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate.
Synthesis of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
The synthesis of 4-thiazolidinone derivatives typically involves a one-pot, multi-component reaction or a stepwise approach. A common synthetic route to Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate would likely involve the reaction of methyl 4-formylbenzoate, benzylamine, and thioglycolic acid.
General Synthetic Workflow
Caption: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
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Schiff Base Formation: To a solution of methyl 4-formylbenzoate (1 equivalent) in a suitable solvent such as ethanol or toluene, add benzylamine (1 equivalent). The mixture is stirred at room temperature or gentle reflux for 2-4 hours. The formation of the Schiff base (imine) can be monitored by thin-layer chromatography (TLC).
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Cyclocondensation: To the reaction mixture containing the Schiff base, add thioglycolic acid (1.1 equivalents). The mixture is then refluxed for 6-12 hours.
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Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential In Vitro Biological Activities
Based on extensive research on the 4-thiazolidinone scaffold, Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate is anticipated to exhibit significant anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 4-thiazolidinone derivatives against a wide range of cancer cell lines.[2][4] The mechanism of action is often multifactorial and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.
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Enzyme Inhibition: Thiazolidinone derivatives have been shown to inhibit several key enzymes involved in cancer progression, including protein kinases, histone deacetylases (HDACs), and carbonic anhydrases.[2]
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Apoptosis Induction: Many thiazolidinone compounds exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.
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Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1, G2/M), thereby inhibiting cell division.
Caption: Potential anticancer mechanisms of 4-thiazolidinone derivatives.
The following table summarizes the in vitro anticancer activity of some 4-thiazolidinone derivatives that are structurally related to the title compound.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-(4-chlorophenyl)-3-benzyl-1,3-thiazolidin-4-one | MCF-7 (Breast) | 5.8 | |
| Analog B | 2-(4-methoxyphenyl)-3-benzyl-1,3-thiazolidin-4-one | A549 (Lung) | 12.3 | [4] |
| Analog C | 2-(4-nitrophenyl)-3-benzyl-1,3-thiazolidin-4-one | HeLa (Cervical) | 8.1 | [2] |
Note: The data presented is for illustrative purposes based on published literature for analogous compounds.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 4-thiazolidinone scaffold is a well-established pharmacophore in the design of novel antimicrobial agents.[5] These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
The antimicrobial mechanism of 4-thiazolidinones is thought to involve the inhibition of essential bacterial enzymes. One of the key targets is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Caption: Postulated mechanism of antibacterial action via MurB inhibition.
The following table presents the minimum inhibitory concentration (MIC) values of some representative 4-thiazolidinone derivatives against various microbial strains.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Analog D | 2-phenyl-3-benzyl-1,3-thiazolidin-4-one | Staphylococcus aureus | 16 | Candida albicans | 32 | [5] |
| Analog E | 2-(4-chlorophenyl)-3-ethyl-1,3-thiazolidin-4-one | Escherichia coli | 8 | Aspergillus niger | 16 | [6][7] |
| Analog F | 2-(4-hydroxyphenyl)-3-benzyl-1,3-thiazolidin-4-one | Pseudomonas aeruginosa | 32 | Trichophyton rubrum | 64 | [8] |
Note: The data presented is for illustrative purposes based on published literature for analogous compounds.
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Bacterial/Fungal Suspension Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
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Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
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Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
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Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate, by virtue of its 4-thiazolidinone core, holds significant promise as a biologically active molecule. The extensive body of literature on structurally related compounds strongly suggests its potential as both an anticancer and an antimicrobial agent. This technical guide provides a foundational framework for initiating in vitro studies on this compound. Future research should focus on the synthesis and purification of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate, followed by a comprehensive in vitro evaluation of its cytotoxic and antimicrobial activities against a broad panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action will be crucial for its further development as a potential therapeutic agent.
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